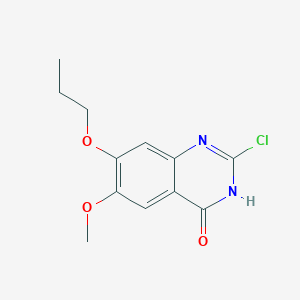
Phenethyl indolizine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethyl indolizine-7-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the indolizine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indolizines, including phenethyl indolizine-7-carboxylate, can be achieved through various methods. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. These methods typically involve the cyclization of 2-alkylpyridines or pyrrole derivatives under oxidative conditions . Recent advances have introduced transition metal-catalyzed reactions and oxidative coupling approaches, which offer more efficient and selective synthesis routes .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Phenethyl indolizine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated indolizines, alkylated or arylated derivatives.
Applications De Recherche Scientifique
Phenethyl indolizine-7-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indolizine core can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The phenethyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Phenethyl indolizine-7-carboxylate can be compared with other indolizine derivatives and similar nitrogen-containing heterocycles:
Indolizidine Alkaloids: These natural products contain an indolizine core and exhibit diverse biological activities.
Pyrrole Derivatives: Pyrrole-based compounds are structurally related to indolizines and are widely studied for their biological and material applications.
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-phenylethyl indolizine-7-carboxylate |
InChI |
InChI=1S/C17H15NO2/c19-17(20-12-9-14-5-2-1-3-6-14)15-8-11-18-10-4-7-16(18)13-15/h1-8,10-11,13H,9,12H2 |
Clé InChI |
BIJURUMROFSQED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


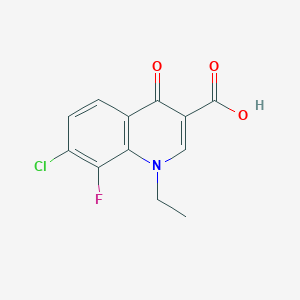
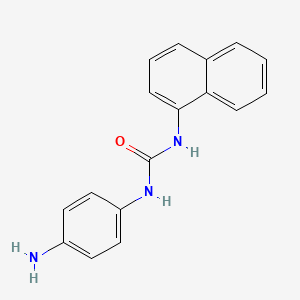
![1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene](/img/structure/B11849390.png)
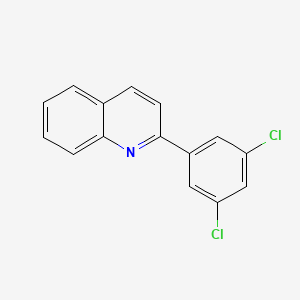




![Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-](/img/structure/B11849402.png)
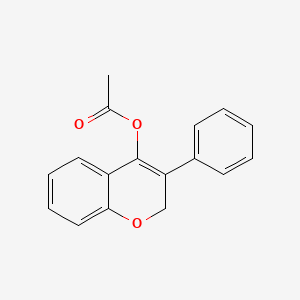

![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11849433.png)

